molecular formula C8H11NO2 B106006 2-(2-Pyridinyloxy)-1-propanol CAS No. 133457-51-9

2-(2-Pyridinyloxy)-1-propanol

Cat. No.: B106006
CAS No.: 133457-51-9
M. Wt: 153.18 g/mol
InChI Key: XYMSWYULCWBKHX-UHFFFAOYSA-N
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Description

2-(2-Pyridinyloxy)-1-propanol is an organic compound that features a pyridine ring attached to a propanol moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyloxy)-1-propanol typically involves the reaction of pyridin-2-ol with an appropriate epoxide or halohydrin. One common method is the reaction of pyridin-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes nucleophilic attack by the pyridin-2-ol to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyloxy)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form pyridin-2-ol and the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to cleave the ether bond.

Major Products Formed

    Oxidation: Formation of pyridin-2-yl ketone or aldehyde.

    Reduction: Formation of pyridin-2-yl alcohol.

    Substitution: Formation of pyridin-2-ol and propanol.

Scientific Research Applications

2-(2-Pyridinyloxy)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyloxy)-1-propanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The pyridine ring can engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The hydroxyl group can also participate in hydrogen bonding, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yloxy)ethanol: Similar structure but with an ethanol moiety instead of propanol.

    2-(Pyridin-2-yloxy)butanol: Similar structure but with a butanol moiety instead of propanol.

    2-(Pyridin-2-yloxy)propan-2-ol: Similar structure but with a secondary alcohol instead of a primary alcohol.

Uniqueness

2-(2-Pyridinyloxy)-1-propanol is unique due to its specific combination of a pyridine ring and a propanol moiety, which can confer distinct chemical and biological properties. Its ether linkage and hydroxyl group provide versatile sites for chemical modification, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-pyridin-2-yloxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(6-10)11-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMSWYULCWBKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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